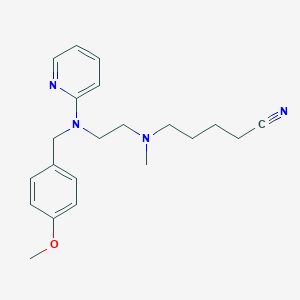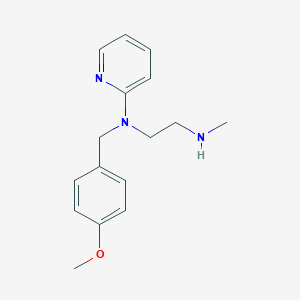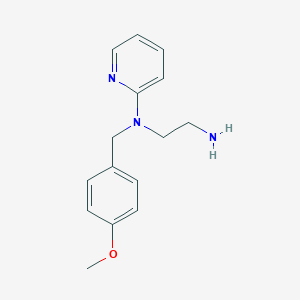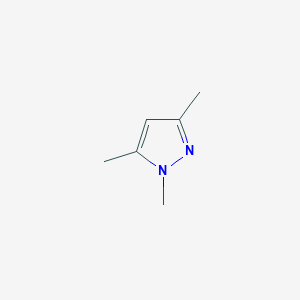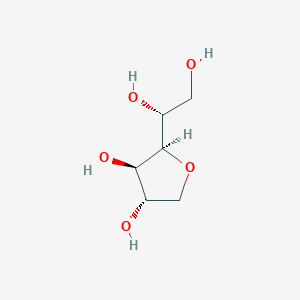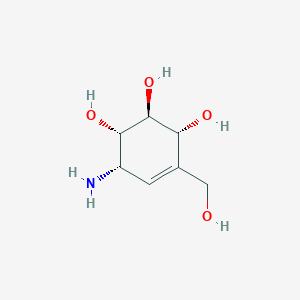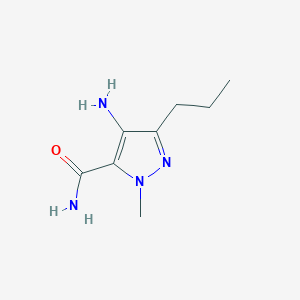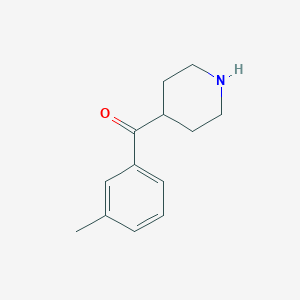
4-(3-Methylbenzoyl)-piperidine
Descripción general
Descripción
The compound “4-(3-Methylbenzoyl)-piperidine” is a piperidine derivative. Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a liquid with a pepper-like aroma . The “3-Methylbenzoyl” part suggests a benzoyl group (a benzene ring attached to a carbonyl group) with a methyl group attached to the third carbon of the benzene ring .
Chemical Reactions Analysis
Again, without specific information, it’s hard to say. But benzoyl derivatives can undergo various reactions . For example, they can be oxidized to benzoic acids using hot aqueous permanganate .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Methylbenzoyl)-piperidine” would depend on its exact structure. For similar compounds, properties like melting point, boiling point, and density can be determined .Aplicaciones Científicas De Investigación
Gastric Acid Secretion : A derivative, 4-(p-sulfamoylbenzoyl)-N-methyl-piperidine, has been found to effectively lower gastric acid secretion in rats, surpassing the effectiveness of acetazolamide. It also did not antagonize nictitating membrane contraction or acetylcholine's effects (Pinelli, Colombo, & Muserra-Grandi, 1981).
Optical Limiting Properties : A study highlighted the optical limiting properties and stability of 4-methyl-N-((1-(4-methylbenzoyl)piperidin-4-yl)methyl)-benzamide, making it a promising candidate for laser device applications (Prathebha, Raju, Hegde, & Vinitha, 2022).
Antiproliferative Activity : A novel bioactive heterocycle derivative demonstrated significant antiproliferative activity and stability due to inter and intra-molecular hydrogen bonds (Benaka Prasad et al., 2018).
Central Nervous System Agents : Compounds such as Spiro[isobenzofuran-1(3H),4'-piperidine] have shown potential as central nervous system agents, possibly for antitetrabenazine activity (Bauer et al., 1976).
Anti-inflammatory Activity : N-substituted 3,5-bis(2(trifluoromethyl)benzylidene)piperidin-4-ones exhibited potent anti-inflammatory activity, with some derivatives showing better bioavailability than curcumin and celecoxib (Xie et al., 2017).
Anticancer Agents : Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been identified as promising anticancer agents, with specific compounds exhibiting low IC50 values and significant anticancer potential (Rehman et al., 2018).
Lipid Reduction in Mice and Rats : New piperidine-containing fibrates demonstrated superior activity in reducing triglycerides, cholesterol, and blood sugar compared to bezafibrate in animal models (Komoto et al., 2000).
Analgesic Properties : Aromatic esters of nonquaternary carbon-4 piperidinols were found to have analgesic activity, with one compound showing nearly twice the activity of codeine without the physical dependence liability associated with morphine (Waters, 1978).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-methylphenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-3-2-4-12(9-10)13(15)11-5-7-14-8-6-11/h2-4,9,11,14H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPUYLAUEQCVCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390831 | |
| Record name | 4-(3-METHYLBENZOYL)-PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylbenzoyl)-piperidine | |
CAS RN |
344334-10-7 | |
| Record name | 4-(3-METHYLBENZOYL)-PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



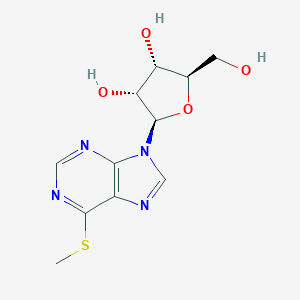
![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)
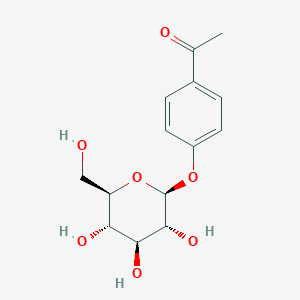
![(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one](/img/structure/B15557.png)
